molecular formula C35H56O9 B8072647 Cimigenoside

Cimigenoside

Cat. No.: B8072647
M. Wt: 620.8 g/mol
InChI Key: BTPYUWOBZFGKAI-UHFFFAOYSA-N
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Description

The compound “Cimigenoside” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the heptacyclic core and the introduction of hydroxyl groups. Typical synthetic routes may include:

    Cyclization Reactions: Formation of the heptacyclic structure through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Protection and Deprotection: Use of protecting groups to selectively introduce functional groups.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, OsO4.

    Reducing Agents: NaBH4, LiAlH4.

    Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biology, the compound’s multiple hydroxyl groups suggest potential as a bioactive molecule. It could be investigated for its interactions with enzymes and receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its heptacyclic structure may impart stability and rigidity, making it useful in polymer science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: A similar compound with hydroxyl groups and a cyclic structure.

    Pentamethylcyclopentadiene: Another compound with multiple methyl groups and a cyclic framework.

Uniqueness

The uniqueness of “Cimigenoside” lies in its heptacyclic structure and the presence of multiple hydroxyl groups. This combination of features may impart unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Cimigenoside, a bioactive compound derived from the genus Cimicifuga, has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This article reviews the biological activities of this compound, focusing on its effects on cell viability, apoptosis, and metastasis, along with relevant case studies and research findings.

  • Molecular Formula : C₃₅H₅₆O₉
  • Molecular Weight : 620.81 g/mol
  • CAS Number : 27994-11-2

This compound exhibits its biological activity primarily through the modulation of various signaling pathways. Notably, it has been shown to affect the NF-κB pathway, which plays a crucial role in regulating cell proliferation and apoptosis.

Key Findings from Research Studies

  • Cell Proliferation and Apoptosis :
    • A study conducted on A549 lung cancer cells demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. The MTT assay results indicated significant reductions in cell viability following treatment with this compound .
    • Flow cytometry analysis revealed that this compound induces apoptosis in A549 cells, evidenced by increased apoptotic cell populations at higher concentrations .
  • Cell Migration and Invasion :
    • Wound healing assays and Transwell invasion assays indicated that this compound significantly reduces the migration and invasion capabilities of A549 cells. The healing rates were notably lower with increasing drug concentrations .
    • Western blot analyses showed decreased expression of p65 (a component of the NF-κB pathway) and increased levels of IκBα, suggesting that this compound's anti-metastatic effects are mediated through inhibition of NF-κB activation .

Summary of Research Findings

Study Focus Findings
Cell ViabilitySignificant reduction in A549 cell viability with increasing doses of this compound .
Apoptosis InductionIncreased apoptotic rates in A549 cells treated with this compound .
Migration & InvasionReduced migration and invasion capabilities in treated cells .
NF-κB Pathway ModulationDecreased p65 expression and increased IκBα levels in response to this compound treatment .

Case Studies and Clinical Implications

While most studies on this compound have been conducted in vitro, potential clinical implications can be drawn from its observed effects:

  • Cancer Therapeutics : The ability of this compound to induce apoptosis and inhibit metastasis suggests its potential as a therapeutic agent in lung cancer treatment. Further research is warranted to explore its efficacy in vivo.
  • Combination Therapies : In a study involving a natural compound mixture that included this compound, significant reductions in psoriasis-like symptoms were observed in animal models. This indicates that this compound may enhance the effects of other therapeutic agents when used in combination .

Limitations and Future Directions

Despite promising results, limitations such as the lack of in vivo studies highlight the need for further research to validate these findings. Future studies should focus on:

  • Conducting comprehensive animal studies to assess the therapeutic potential of this compound.
  • Investigating the molecular mechanisms underlying its anti-cancer properties.
  • Exploring its efficacy across different cancer types beyond lung cancer.

Properties

IUPAC Name

2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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